molecular formula C26H35N7O6S B1678292 Palbociclib Isethionate CAS No. 827022-33-3

Palbociclib Isethionate

Cat. No. B1678292
M. Wt: 573.7 g/mol
InChI Key: LYYVFHRFIJKPOV-UHFFFAOYSA-N
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Description

Palbociclib Isethionate, also known as PD-0332991, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It is taken orally with food in a cycle of 21 days of active medication followed by 7 without .

In a study, three novel palbociclib derivatives (HP-1, HP-2, and HP-3) were designed and synthesized from Palbociclib and 10-HCPT .


Molecular Structure Analysis

Palbociclib Isethionate crystallizes in space group P-1 with a = 8.71334(4), b = 9.32119(6), c = 17.73725(18) Å, α = 80.0260(5), β = 82.3579(3), γ = 76.1561(1)° . The crystal structure is dominated by cation-anion and cation-cation hydrogen bonds .


Chemical Reactions Analysis

Palbociclib Isethionate is a second-generation cyclin-dependent kinase inhibitor . It binds to the ATP pocket with an IC50 in the range of 9-15 nmol/L . It shows no activity against CDK1/2/5, EGFR, FGFR, PDGFR, InsR, etc .


Physical And Chemical Properties Analysis

Palbociclib Isethionate has a molecular weight of 573.66 . It is soluble in water at 50 mg/mL .

Scientific Research Applications

Palbociclib and Breast Cancer

  • Efficacy with Letrozole in Breast Cancer : Palbociclib, combined with letrozole, significantly improved progression-free survival in postmenopausal women with estrogen receptor-positive and HER2-negative advanced breast cancer, indicating its potential as a first-line treatment option. This study underlines the synergy between Palbociclib and anti-estrogens, enhancing treatment efficacy without increasing serious adverse events (Finn et al., 2015).

  • Mechanism of Action : Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), leading to cell cycle arrest and suppression of DNA replication in tumor cells. This mechanism underpins its application in targeting specific pathways involved in tumor cell proliferation (Definitions, 2020).

  • Radiosensitivity Enhancement : In liver cancer models, Palbociclib enhanced the efficacy of radiation therapy by inhibiting ataxia telangiectasia-mutated kinase-mediated DNA damage response, suggesting a novel combination strategy for cancer treatment (Huang et al., 2018).

  • Lysosomal Trapping and Functional Implications : Research discovered that Palbociclib is sequestered in lysosomes within cells, which explains its prolonged activity and potential for paracrine effects on neighboring cancer cells. This lysosomal trapping mechanism may influence dosing and efficacy, offering insights into optimizing therapeutic strategies (Llanos et al., 2019).

Palbociclib in Liver Cancer

  • Hepatocellular Carcinoma Treatment Potential : Studies indicate that Palbociclib, through the PP5/AMPK axis, exhibits antitumor activity against hepatocellular carcinoma (HCC) independently of its CDK4/6 inhibition, presenting a novel mechanism for its application in liver cancer treatment (Hsieh et al., 2017).

  • Pseudocirrhosis and Liver Failure : While effective in cancer treatment, Palbociclib has been associated with hepatic failure and liver-related death in metastatic breast cancer patients post-treatment, underscoring the need for careful liver function monitoring (Vuppalanchi et al., 2017).

Safety And Hazards

Palbociclib Isethionate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In a real-world safety study, Palbociclib Isethionate was found to have a greater than 2-fold elevated risk for neutropenia, leukopenia, thrombocytopenia, stomatitis and mucositis, and acute liver injury .

Future Directions

Palbociclib Isethionate is currently being investigated for its potential use in the treatment of other types of cancer, such as meningioma . Ongoing clinical trials are investigating the role of Palbociclib Isethionate in early breast cancer as well as in other types of cancer .

properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYVFHRFIJKPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231974
Record name Palbociclib Isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palbociclib Isethionate

CAS RN

827022-33-3
Record name Palbociclib Isethionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palbociclib Isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827022-33-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALBOCICLIB ISETHIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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